molecular formula C21H19N7O2 B4056596 1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE

1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE

Cat. No.: B4056596
M. Wt: 401.4 g/mol
InChI Key: FQARSGQIPUOFRP-UHFFFAOYSA-N
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Description

1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The structure of this compound features a piperazine ring substituted with a 4-nitrophenyl group and a phenyl-pyrazolo[3,4-d]pyrimidine moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium dithionite, alkyl halides, and acyl halides. Major products formed from these reactions include amino derivatives, N-alkyl or N-acyl piperazine derivatives, and fused ring systems.

Comparison with Similar Compounds

1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

4-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c29-28(30)18-8-6-16(7-9-18)25-10-12-26(13-11-25)20-19-14-24-27(21(19)23-15-22-20)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQARSGQIPUOFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE
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1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE
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1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE
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1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE
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1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE
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1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE

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